Potency Against FABP5 Relative to the Non-Annulated Thiophenylamide Series Baseline
Within the non-annulated thiophenylamide patent series, the 4-(thiophen-2-yl)oxan-4-yl benzamide subclass has demonstrated potent inhibitory activity against FABP5. A representative compound from this subclass (US9353102, Example 4.15) achieved an IC50 of 16 ± n/a nM against human FABP5 in a TR-FRET assay at pH 7.5 [1]. This provides a class-level baseline for potency; however, the quantitative IC50 data specifically for 2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide has not been publicly disclosed in the patent. The expectation of similar or enhanced potency is inferred from the SAR that the 2,4,6-trimethylbenzamide substitution is particularly favorable for complementary interactions with the lipophilic binding cleft of FABP5, but this remains to be experimentally confirmed for this specific compound [1].
| Evidence Dimension | FABP5 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported in the accessed patent documents. |
| Comparator Or Baseline | Closest disclosed subclass analog (US9353102, Example 4.15): IC50 = 16 nM (human FABP5, TR-FRET, pH 7.5) [1]. |
| Quantified Difference | Not determinable for the target compound. |
| Conditions | Compounds were profiled against human FABP5 using a Terbium (Tb) time-resolved fluorescence energy transfer (TR-FRET) displacement assay at pH 7.5. |
Why This Matters
This establishes the potency range of the chemical series and supports the selection of the target compound as a high-potential candidate for FABP5-targeting studies, though direct assay confirmation is required.
- [1] Buettelmann, B., Ceccarelli, S. M., Kuehne, H., Kuhn, B., Neidhart, W., Obst Sander, U., & Richter, H. (2016). Non-annulated thiophenylamides. U.S. Patent No. 9,353,102. Washington, DC: U.S. Patent and Trademark Office. View Source
